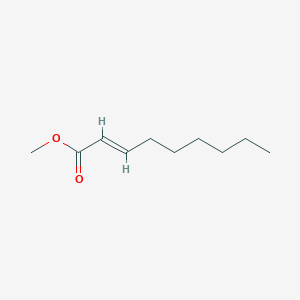

Methyl 2-nonenoate

Übersicht

Beschreibung

Methyl 2-nonenoate, also known as methyl (E)-2-nonenoate, is an organic compound with the molecular formula C10H18O2. It is a fatty acid ester characterized by a distinct green, waxy, fruity, and sweet aroma. This compound is commonly used in the flavor and fragrance industry due to its attractive scent profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-nonenoate can be synthesized through various chemical pathways. One common method involves the esterification of 2-nonenoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-nonenoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Hydrogenation of the double bond in this compound can produce methyl nonanoate.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

Substitution: Acid or base catalysts can facilitate esterification or hydrolysis reactions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Methyl nonanoate.

Substitution: Various esters or acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-nonenoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studies have explored its role in biological systems, particularly in the context of its aroma and potential pheromonal activities.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.

Industry: Beyond its use in flavors and fragrances, this compound is also employed in the production of biodiesel and other bio-based products .

Wirkmechanismus

The mechanism of action of methyl 2-nonenoate primarily involves its interaction with olfactory receptors, which are responsible for detecting its characteristic aroma. The compound binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its scent. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-nonenoate: Similar in structure but differs in the position of the double bond, leading to variations in aroma and reactivity.

Methyl nonanoate: Lacks the double bond, resulting in different chemical properties and applications.

Methyl 2-octynoate: Contains a triple bond, which significantly alters its reactivity and uses

Uniqueness: Methyl 2-nonenoate is unique due to its specific double bond position, which imparts distinct olfactory properties and reactivity. This makes it particularly valuable in the flavor and fragrance industry, where it can enhance and modify the scent profiles of various products .

Eigenschaften

CAS-Nummer |

111-79-5 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

methyl (Z)-non-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |

InChI-Schlüssel |

ZWNPUELCBZVMDA-HJWRWDBZSA-N |

SMILES |

CCCCCCC=CC(=O)OC |

Isomerische SMILES |

CCCCCC/C=C\C(=O)OC |

Kanonische SMILES |

CCCCCCC=CC(=O)OC |

Siedepunkt |

115.00 °C. @ 21.00 mm Hg |

Dichte |

0.893-0.900 (20°) |

Key on ui other cas no. |

37822-76-7 111-79-5 |

Physikalische Beschreibung |

Colourless or light-yellow liquid; Green, violet aroma |

Piktogramme |

Environmental Hazard |

Löslichkeit |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 2-nonenoate important in the context of food science?

A: this compound is identified as a volatile organic compound (VOC) that serves as a signature marker for the detection of Zygosaccharomyces rouxii contamination in jujube honey. [] This yeast species is a known contaminant responsible for spoilage, and its early detection is crucial for maintaining honey quality.

Q2: How can we detect the presence of this compound in contaminated honey?

A: Researchers have successfully used headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify and quantify this compound and other characteristic VOCs in contaminated jujube honey samples. [] This technique allows for the sensitive and accurate detection of Z. rouxii contamination, even at early stages.

Q3: Is there a difference in this compound production between mature and immature honey?

A: Interestingly, the research indicates that the volatile profile, including this compound, can vary depending on the maturity of the honey. [] While this compound was present in both mature and immature contaminated honey, additional VOCs like methyl heptanoate, 2,6,10-trimethyltetradecane, and heptanal were specifically identified as potential markers for immature jujube honey contamination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)